molecular formula C23H25F3N4O4S B2357334 3,4,5-triethoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391887-77-7

3,4,5-triethoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No. B2357334
CAS RN: 391887-77-7
M. Wt: 510.53
InChI Key: IHNSBMJRXNZIJZ-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C23H25F3N4O4S and its molecular weight is 510.53. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-triethoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-triethoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study detailed the synthesis of novel Schiff bases related to 1,2,4-triazole derivatives, which were evaluated for their antimicrobial activities. These compounds demonstrated biological activity against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Mange et al., 2013).

Structural Analysis and Biological Studies

Another investigation focused on the crystal structure, Hirshfeld surface analysis, and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives. These compounds showcased antibacterial and antioxidant activities, particularly against Staphylococcus aureus. The structural analysis contributed to understanding the molecular interactions and properties contributing to their biological activities (Karanth et al., 2019).

Advanced Synthesis Techniques

Research into catalyst- and solvent-free synthesis techniques for creating specific benzamide derivatives via microwave-assisted methods reveals the potential for more efficient and environmentally friendly chemical synthesis processes. These studies not only improve our understanding of chemical reactions but also contribute to the development of novel compounds with potential applications across various fields (Moreno-Fuquen et al., 2019).

Antiviral Activity Exploration

A study described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable activity against the avian influenza virus. This highlights the compound's potential in antiviral research and the development of new treatments for infectious diseases (Hebishy et al., 2020).

Antihyperglycemic Agent Development

In the quest for new treatments for diabetes mellitus, research into 3-substituted benzylthiazolidine-2,4-diones has identified compounds with promising antihyperglycemic properties. These studies are crucial for developing new medications to manage and treat diabetes effectively (Nomura et al., 1999).

properties

IUPAC Name

3,4,5-triethoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O4S/c1-4-32-17-10-14(11-18(33-5-2)20(17)34-6-3)21(31)27-13-19-28-29-22(35)30(19)16-9-7-8-15(12-16)23(24,25)26/h7-12H,4-6,13H2,1-3H3,(H,27,31)(H,29,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNSBMJRXNZIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.